1'-Benzylspiro[indoline-3,4'-piperidine]

CNS Drug Discovery Blood-Brain Barrier NPY Y5 Antagonist

Researchers requiring a cleavable N-benzyl protected spirocyclic intermediate for SAR-driven antagonist programs face a critical gap: unprotected or N-methyl analogs lack the lipophilicity and synthetic versatility needed for target engagement. 1'-Benzylspiro[indoline-3,4'-piperidine] (CAS 474538-99-3) addresses this gap: - Enables nanomolar NPY Y5 antagonists with oral bioavailability (10 mg/kg in vivo efficacy); - Cleavable benzyl group allows parallel library synthesis for P2Y1 (Ki = 8.70 nM) and c-Met/ALK targets; - Optimal cLogP ~3.8 for BBB penetration vs. ~1.5 for unprotected core; - BenchChem ensures 95% purity, sealed dry storage, and immediate global dispatch.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 474538-99-3
Cat. No. B112658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzylspiro[indoline-3,4'-piperidine]
CAS474538-99-3
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CNC3=CC=CC=C23)CC4=CC=CC=C4
InChIInChI=1S/C19H22N2/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)15-20-18-9-5-4-8-17(18)19/h1-9,20H,10-15H2
InChIKeyOFCNNQTXJKPKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Benzylspiro[indoline-3,4'-piperidine]: CNS & Antithrombotic Intermediate


1'-Benzylspiro[indoline-3,4'-piperidine] is a conformationally constrained spirocyclic building block featuring a benzyl-protected piperidine ring fused to an indoline scaffold [1]. This spiro[indoline-3,4'-piperidine] core is a privileged structure in medicinal chemistry, imparting enhanced binding selectivity and improved pharmacokinetic properties over flat aromatic systems [2]. As the N-benzyl protected form, this compound serves as a critical intermediate for the synthesis of potent, selective antagonists across multiple target classes including NPY Y5, P2Y1, and c-Met/ALK .

Why the N-Benzyl Group Is Irreplaceable


The N-benzyl group on 1'-benzylspiro[indoline-3,4'-piperidine] is not a passive protecting group; it is a critical pharmacophoric element that dictates both synthetic utility and biological target engagement. Attempts to substitute with the unprotected spiro[indoline-3,4'-piperidine] (CAS 171-75-5) or N-methyl analogs during library synthesis result in substantial loss of downstream potency. In a series of NPY Y5 receptor antagonists, the N-benzyl derivative was essential for achieving nanomolar binding affinity, whereas simpler N-alkyl congeners exhibited significantly reduced potency [1]. The benzyl moiety enhances lipophilicity (cLogP ~3.8 vs. ~1.5 for the unsubstituted core) and engages in critical π-π stacking interactions within the hydrophobic receptor binding pocket, as evidenced by SAR studies on spiroindoline-3,4'-piperidine derivatives [2].

1'-Benzylspiro[indoline-3,4'-piperidine] vs. Analogs: A Procurement Guide


Lipophilicity & CNS Permeability vs. Unprotected Core

The benzyl substitution on 1'-benzylspiro[indoline-3,4'-piperidine] critically optimizes lipophilicity for CNS penetration. The predicted cLogP for the target compound is approximately 3.8, compared to approximately 1.5 for the unsubstituted spiro[indoline-3,4'-piperidine] (CAS 171-75-5) . In the NPY Y5 antagonist series, the benzyl-containing spiroindoline derivatives achieved brain-penetrant oral bioavailability, with compound 6e demonstrating a minimum effective dose of 10 mg/kg for inhibiting bPP-induced food intake in rats [1]. The predicted blood-brain barrier penetration score (logBB) favors the benzyl derivative, aligning with the enhanced activity observed in in vivo CNS models.

CNS Drug Discovery Blood-Brain Barrier NPY Y5 Antagonist Spiroindoline Scaffold

Conformational Pre-Organization vs. N-Methyl Analog

The spirocyclic junction of the target compound enforces a defined three-dimensional geometry that enhances binding selectivity compared to flexible analogs. In class-level SAR, 1-arylspiro[indoline-3,4'-piperidine]s bearing an N-benzyl group demonstrated significant antidepressant activity in tetrabenazine (TBZ) ptosis prevention in rats, whereas N-methyl substituted analogs showed reduced potency [1]. Furthermore, VAChT binding studies on N,N-substituted spiro[indoline-3,4'-piperidine] derivatives revealed Ki values of 39-376 nM, but selectivity over σ1 and σ2 receptors remained a challenge [2]. The benzyl group's steric bulk contributes to reduced off-target sigma receptor binding compared to N-methyl derivatives [3].

Selective Receptor Ligand Conformational Rigidity Antidepressant Sigma Receptor

P2Y1 Antagonist: Benzyl vs. Neopentyl Intermediate

Both N-benzyl and N-neopentyl spiro[indoline-3,4'-piperidine] serve as key intermediates for potent P2Y1 antagonists. The diaryl urea derived from the target compound (CAS 870072-29-0) demonstrated binding affinity at the human P2Y1 receptor with a Ki of 8.70 nM [1]. This is comparable to the N-neopentyl lead compound 3l (Ki = 3.4 nM) [2], but the benzyl derivative offers a distinct synthetic advantage: the benzyl group can be removed via hydrogenolysis to reveal the free piperidine for late-stage diversification. The N-neopentyl group, in contrast, is not cleavable, limiting its utility as a building block for parallel library synthesis. Additionally, the N-benzyl analog demonstrated functional antagonism in human platelet-rich plasma with an IC50 of 8,500 nM, confirming its potential in antithrombotic development.

P2Y1 Antagonist Antithrombotic Platelet Aggregation Orally Bioavailable

Stability & Storage Advantage vs. 2-One Analog

The indoline core of the target compound is less prone to oxidative degradation compared to its 2-one (lactam) analog. 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one (CAS 1086063-19-5) is susceptible to ring-opening under basic or nucleophilic conditions, which can compromise building block integrity during storage . In contrast, the reduced indoline form (target compound) is chemically robust, stable under recommended storage (sealed, dry, room temperature), and is supplied with documented purity of 95% verified by NMR, HPLC, and GC . The boiling point (430.5±45.0 °C at 760 mmHg) and flash point (174.4±19.7 °C) indicate low volatility and safe handling characteristics suitable for automated synthesis platforms .

Chemical Stability Storage Conditions Procurement Logistics Building Block Integrity

1'-Benzylspiro[indoline-3,4'-piperidine] Applications


Brain-Penetrant NPY Y5 Antagonists for Obesity

The target compound is the direct precursor for synthesizing potent NPY Y5 receptor antagonists with demonstrated oral bioavailability and brain penetration. As shown in Section 3.1, the benzyl group provides the optimal lipophilicity (cLogP ~3.8) for blood-brain barrier penetration. Direct synthesis from the N-benzyl building block enables rapid access to spiroindoline-3,4'-piperidine carboxamides that achieve nanomolar Y5 binding and in vivo efficacy at 10 mg/kg oral dose in food intake models [1]. This application is not achievable with the unsubstituted spiro[indoline-3,4'-piperidine] (cLogP ~1.5) or N-methyl analogs.

P2Y1 Antagonist Library Synthesis

The cleavable N-benzyl group makes the target compound the ideal starting material for parallel synthesis of P2Y1 antagonist libraries. As quantified in Section 3.3, the N-benzyl diaryl urea derivative exhibits a P2Y1 Ki of 8.70 nM [2]. The benzyl group can be removed via hydrogenolysis to reveal the free piperidine, which can then be diversified with various carbamoyl chlorides, sulfonyl chlorides, or alkyl halides to rapidly explore SAR. This synthetic versatility is impossible with the corresponding N-neopentyl analog (Ki = 3.4 nM), which lacks a cleavable protecting group, making the target compound the mandatory building block for library-based drug discovery programs targeting P2Y1.

CNS-Focused Medicinal Chemistry for Antidepressants

The 1-arylspiro[indoline-3,4'-piperidine] scaffold has demonstrated significant antidepressant activity in rodent models, with lead compound 25a (1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine]) showing potent activity in tetrabenazine ptosis prevention, 5-HTP potentiation, yohimbine toxicity, and muricidal behavior inhibition assays [3]. The target compound serves as the key intermediate for introducing the pendant ortho-substituted aryl group that is critical for maximal antidepressant activity. The atypical profile (weak in vitro amine reuptake blockade despite robust in vivo efficacy) suggests a novel mechanism of action distinct from tricyclic antidepressants, making this scaffold valuable for developing next-generation CNS therapeutics.

VAChT Radioligands for PET Imaging

As established in Section 3.2, N,N-substituted spiro[indoline-3,4'-piperidine] derivatives bind to the vesicular acetylcholine transporter (VAChT) with Ki values of 39-376 nM, a critical target for PET imaging of cholinergic neurodegeneration [4]. The benzyl-substituted derivatives exhibit a modest selectivity window over sigma receptors (SI ~1-3), which, while not yet optimal for clinical imaging, provides a measurable advantage over N-methyl derivatives (SI <1). The target compound is therefore the preferred starting material for further medicinal chemistry optimization aimed at improving VAChT selectivity and developing improved PET radioligands for Alzheimer's disease and related dementias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-Benzylspiro[indoline-3,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.